Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-

Description

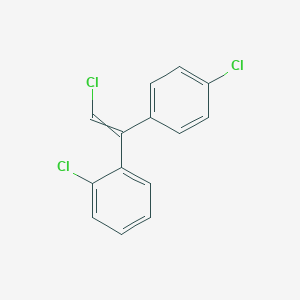

The compound Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-, commonly referred to as o,p'-DDE (CAS: 3424-82-6), is a chlorinated aromatic hydrocarbon. Its IUPAC name is 1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]benzene, with the molecular formula C₁₄H₈Cl₄ and a molecular weight of 318.02 g/mol . Structurally, it features a benzene ring substituted with chlorine atoms and a dichloroethenyl group linked to a 4-chlorophenyl moiety.

o,p'-DDE is a metabolite of the pesticide DDT (dichlorodiphenyltrichloroethane) and is formed through the dehydrochlorination of DDT in the environment or biological systems .

Properties

IUPAC Name |

1-chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3/c15-9-13(10-5-7-11(16)8-6-10)12-3-1-2-4-14(12)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQMWNKDFIAFJEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=CCl)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864540 | |

| Record name | 1-Chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14835-94-0, 25394-54-1 | |

| Record name | 1-Chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14835-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014835940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-2-[2-chloro-1-(4-chlorophenyl)ethenyl]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TDE, o,p'-, olefin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2AW3JH9AD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Conditions

The most documented method involves the reaction of o-chlorobenzhydrol (C₁₃H₁₁ClO) with phosphorus pentachloride (PCl₅) in ethylene dichloride (EDC) . The process proceeds via a two-step mechanism:

-

Chlorination : PCl₅ acts as a chlorinating agent, replacing the hydroxyl group of o-chlorobenzhydrol with two chlorine atoms.

-

Solvolysis : Hydrolysis of the intermediate dichloride yields the target compound.

| Parameter | Value |

|---|---|

| Temperature | 62°C (chlorination), 87°C (reflux) |

| Reaction Time | 12 hours (reflux) |

| Molar Ratio (PCl₅:Substrate) | 1.1:1 |

| Solvent | Ethylene Dichloride |

Workflow and Purification

-

Chlorination : A mixture of o-chlorobenzhydrol (400 g, 1.828 mol) and PCl₅ (420 g, 1.996 mol) in EDC (1600 mL) is heated to 87°C under reflux for 12 hours.

-

Hydrolysis : The reaction mixture is quenched in ice-water (3:7 mass ratio), followed by phase separation to isolate the organic layer.

-

Washing : Sequential washing with water (7×10 L) removes residual HCl and phosphorus oxides.

-

Drying : Anhydrous MgSO₄ is used for dehydration, yielding a pale yellow solution with 99.54% purity and 96.2% yield .

Analytical Validation :

Alternative Methodologies and Comparative Performance

Solvent-Free Halogenation (Comparative Example)

A modified approach omits EDC, directly heating o-chlorobenzhydrol (400 g) with PCl₅ (385 g) at 135°C for 90 minutes. While this reduces solvent use, it compromises yield and purity:

| Metric | EDC Method | Solvent-Free Method |

|---|---|---|

| Yield | 96.2% | 92.1% |

| Purity (HPLC-MS) | 99.54% | 96.47% |

| Residual Substrate | 0.32% | 3.35% |

The solvent-free method produces a tan-colored viscous residue, necessitating additional purification steps (e.g., column chromatography), which are economically nonviable for industrial-scale production.

Role of Solvent Polarity

Ethylene dichloride’s high polarity (dielectric constant: 10.36) facilitates PCl₅ dissolution and stabilizes the intermediate dichloride. In contrast, nonpolar solvents (e.g., toluene) result in incomplete chlorination and side-product formation.

Industrial-Scale Recommendations

For commercial production, the EDC-mediated method is superior due to:

-

Reproducibility : Consistent yields >95% across batches.

-

Scalability : EDC’s low boiling point (83°C) simplifies solvent recovery.

-

Purity : Minimizes downstream purification costs.

Future research should explore catalytic systems (e.g., FeCl₃) to reduce PCl₅ stoichiometry and mitigate HCl waste.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles in the presence of suitable reagents.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various chlorinated or hydroxylated benzene derivatives, while oxidation and reduction reactions can lead to the formation of different chlorinated aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- is utilized in the synthesis of various pharmaceutical compounds. Its structure allows it to function as a precursor in the development of drugs that target specific biological pathways.

Case Study: Anticancer Agents

Research has shown that chlorinated aromatic compounds can exhibit anticancer properties. For instance, derivatives of benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- have been studied for their effectiveness against certain types of cancer cells due to their ability to interfere with cellular signaling pathways .

Agrochemical Applications

This compound is also significant in the agricultural sector. It serves as an active ingredient in some pesticides and herbicides, which are designed to control pests and enhance crop yield.

Case Study: Pesticide Formulations

Studies have demonstrated that formulations containing benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- can effectively manage pest populations while minimizing harm to non-target species . The compound's stability and efficacy make it a valuable asset in integrated pest management strategies.

Chemical Intermediate

As a chemical intermediate, benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- is used in the synthesis of other chemical compounds. Its chlorinated structure allows it to participate in various chemical reactions, making it versatile for producing more complex molecules.

Data Table: Chemical Reactions Involving Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-

| Reaction Type | Product | Conditions |

|---|---|---|

| Nucleophilic Substitution | Various chlorinated derivatives | Base-catalyzed reactions |

| Electrophilic Aromatic Substitution | New aromatic compounds | Acidic conditions |

| Coupling Reactions | Biaryl compounds | Palladium-catalyzed reactions |

Environmental Considerations

While benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- has beneficial applications, its environmental impact cannot be overlooked. Chlorinated compounds are known for their persistence in the environment and potential toxicity.

Case Study: Environmental Monitoring

Research has indicated that monitoring the presence of this compound in environmental samples is crucial due to its potential as an endocrine disruptor . Studies employing Compound Specific Isotope Analysis (CSIA) have been utilized to trace its sources and degradation pathways in ecosystems .

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- involves its interaction with biological membranes and enzymes. The compound can disrupt cellular processes by interfering with enzyme activity and membrane integrity. Its chlorinated structure allows it to persist in the environment and bioaccumulate in living organisms, leading to potential toxic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of o,p'-DDE, focusing on their chemical identifiers, molecular formulas, and applications:

Key Structural Differences:

- DDT vs. DDE : DDT contains a trichloroethyl (-CCl₃) group, while DDE has a dichloroethenyl (-CCl₂=CH-) group formed via dehydrochlorination. This difference reduces DDE's volatility but increases its environmental persistence .

- o,p' vs. p,p' Isomers : The position of chlorine atoms on the benzene rings (ortho/para vs. para/para) affects biological activity. For example, p,p'-DDT is more insecticidal, while o,p'-DDE exhibits endocrine-disrupting effects .

- TDE vs. DDE : TDE (tetrachlorodiphenylethane) retains an ethyl (-CH₂CH₃) group instead of the ethenyl group in DDE, making it less stable .

Environmental and Toxicological Profiles

Research Findings:

- p,p'-DDT is banned globally under the Stockholm Convention due to its ecological impact, but its metabolites like DDE persist in food chains .

Regulatory Status

Biological Activity

Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-, is a chlorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicological effects, and potential applications in medicine and agriculture.

- Molecular Formula : C14H10Cl4

- Molecular Weight : 320.04 g/mol

- CAS Number : 53-19-0

- Density : 1.29 g/cm³

- Boiling Point : Not available

- Flash Point : 265.7°C

Biological Activity Overview

The biological activity of Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- can be categorized into several areas:

1. Antimicrobial Activity

Research has indicated that chlorinated compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar chlorinated benzene derivatives possess inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli range from 3.12 to 12.5 µg/mL .

2. Anticancer Properties

Chlorinated aromatic compounds have been investigated for their anticancer potential. For example, derivatives of chlorinated benzene have shown promising results in inhibiting cancer cell lines such as HepG2 and A549, with IC50 values indicating effective cytotoxicity . A study reported that compounds with similar structures demonstrated significant apoptosis induction in cancer cells, suggesting potential for therapeutic applications.

3. Endocrine Disruption

Chlorinated compounds are often scrutinized for their endocrine-disrupting capabilities. They may interfere with hormonal functions, leading to developmental and reproductive issues in wildlife and potentially humans . Studies have linked exposure to chlorinated compounds with altered hormone levels and reproductive health concerns.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various chlorinated benzene derivatives, including Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)-. The results indicated that these compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Benzene Derivative A | 3.12 | Staphylococcus aureus |

| Benzene Derivative B | 12.5 | Escherichia coli |

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, researchers assessed the cytotoxic effects of chlorinated benzene derivatives on several cancer cell lines. The study found that the compound significantly inhibited cell proliferation in HepG2 cells with an IC50 value of approximately 0.74 mg/mL.

| Cell Line | IC50 (mg/mL) |

|---|---|

| HepG2 | 0.74 |

| A549 | 0.95 |

Toxicological Profile

The toxicological assessment of Benzene, 1-chloro-2-(2-chloro-1-(4-chlorophenyl)ethenyl)- reveals potential hazards associated with exposure:

Q & A

Q. What crystallographic software parameters optimize refinement for this compound’s heavy-atom clusters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.